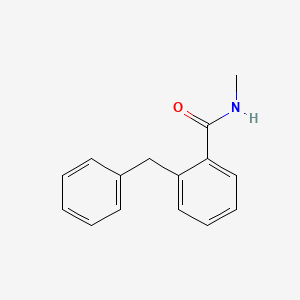

2-benzyl-N-methylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-benzyl-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO/c1-16-15(17)14-10-6-5-9-13(14)11-12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFDZAYFQPDJTKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=CC=C1CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90399637 | |

| Record name | 2-benzyl-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90399637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21921-91-5 | |

| Record name | 2-benzyl-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90399637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic and Structural Characterization of 2 Benzyl N Methylbenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the magnetic environments of the hydrogen and carbon atoms within the molecular structure of 2-benzyl-N-methylbenzamide.

Proton (¹H) NMR Spectroscopic Analysis

The ¹H NMR spectrum of this compound was recorded in deuterated chloroform (B151607) (CDCl₃). The analysis shows distinct signals corresponding to the different types of protons in the molecule. mdpi.com Aromatic protons from the two benzene (B151609) rings appear in the range of δ 7.14–7.34 ppm. mdpi.com The benzylic protons (CH₂) are observed as a singlet at δ 4.15 ppm, and the N-methyl (CH₃) protons present as a doublet at δ 2.81 ppm with a coupling constant of 4.8 Hz. mdpi.com A broad singlet corresponding to the amide proton (NH) is also noted at δ 5.65 ppm. mdpi.com

¹H NMR Data for this compound

| Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Proton Assignment |

| 7.34–7.30 | multiplet | - | 2H, Aromatic |

| 7.25–7.14 | multiplet | - | 7H, Aromatic |

| 5.65 | singlet | - | 1H, Amide (NH) |

| 4.15 | singlet | - | 2H, Benzyl (B1604629) (CH₂) |

| 2.81 | doublet | 4.8 | 3H, N-Methyl (CH₃) |

Spectrum recorded in CDCl₃ at 400 MHz. Data sourced from Wang et al., 2022. mdpi.com

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. The spectrum for this compound, recorded in CDCl₃, shows a prominent peak for the amide carbonyl carbon at δ 170.8 ppm. mdpi.com The aromatic carbons resonate in the region of δ 126.2–140.9 ppm. mdpi.com The benzylic carbon (CH₂) appears at δ 39.0 ppm, while the N-methyl carbon (CH₃) is found at δ 26.6 ppm. mdpi.com

¹³C NMR Data for this compound

| Chemical Shift (δ ppm) | Carbon Assignment |

| 170.8 | Amide Carbonyl (C=O) |

| 140.9 | Aromatic C |

| 138.9 | Aromatic C |

| 136.9 | Aromatic C |

| 130.9 | Aromatic CH |

| 129.9 | Aromatic CH |

| 129.0 | Aromatic CH |

| 128.5 | Aromatic CH |

| 127.2 | Aromatic CH |

| 126.4 | Aromatic CH |

| 126.2 | Aromatic CH |

| 39.0 | Benzyl (CH₂) |

| 26.6 | N-Methyl (CH₃) |

Spectrum recorded in CDCl₃ at 100 MHz. Data sourced from Wang et al., 2022. mdpi.com

Vibrational Spectroscopy

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum displays several characteristic absorption bands. A strong, sharp peak is expected in the region of 1630–1660 cm⁻¹ corresponding to the C=O stretching vibration of the tertiary amide group. nih.govresearchgate.net The C-N stretching vibration of the amide is typically observed around 1300-1400 cm⁻¹. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the C=C stretching vibrations within the aromatic rings are found in the 1450–1600 cm⁻¹ range. Aliphatic C-H stretching from the benzyl and methyl groups is expected just below 3000 cm⁻¹.

Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| > 3000 | C-H Stretch | Aromatic |

| < 3000 | C-H Stretch | Aliphatic (CH₂ and CH₃) |

| 1630-1660 | C=O Stretch | Amide |

| 1450-1600 | C=C Stretch | Aromatic |

| 1300-1400 | C-N Stretch | Amide |

Mass Spectrometry for Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound (C₁₅H₁₅NO), the molecular ion peak [M]⁺ is expected at a mass-to-charge ratio (m/z) of 225.

The fragmentation of amides is well-documented and typically involves cleavage of bonds adjacent to the carbonyl group. researchgate.netuni-saarland.de A primary fragmentation pathway involves the cleavage of the benzyl group, leading to the formation of the highly stable tropylium (B1234903) cation (C₇H₇⁺) at m/z 91. researchgate.net Another common fragmentation is the alpha-cleavage of the C-C bond between the carbonyl group and the benzene ring, which can lead to the formation of a benzoyl cation (C₆H₅CO⁺) at m/z 105. researchgate.net

Major Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Formula |

| 225 | Molecular Ion | [C₁₅H₁₅NO]⁺ |

| 105 | Benzoyl cation | [C₇H₅O]⁺ |

| 91 | Tropylium cation | [C₇H₇]⁺ |

| 77 | Phenyl cation | [C₆H₅]⁺ |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, which serves to verify its purity and empirical formula. The molecular formula of this compound is C₁₅H₁₅NO, corresponding to a molecular weight of 225.29 g/mol . nih.gov The calculated elemental composition provides a theoretical benchmark against which experimental results are compared to confirm the identity of the synthesized compound. nih.gov

Calculated Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | % Composition |

| Carbon | C | 12.01 | 79.97% |

| Hydrogen | H | 1.008 | 6.71% |

| Nitrogen | N | 14.01 | 6.22% |

| Oxygen | O | 16.00 | 7.10% |

Advanced Spectroscopic Techniques for Benzamide (B126) Systems (General)

The structural elucidation of benzamide derivatives, including this compound, relies on a suite of spectroscopic techniques. Among these, UV-Visible spectroscopy provides valuable insights into the electronic structure of these molecules.

UV-Visible Spectroscopy

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. libretexts.org For aromatic and amide-containing compounds like benzamides, the primary electronic transitions observed are π → π* and n → π*. pharmatutor.org

The benzoyl group in benzamide systems contains a phenyl ring conjugated with a carbonyl group. This extended π-system is the principal chromophore responsible for strong absorption in the UV region. The electronic spectrum of a simple benzamide typically shows intense absorption bands corresponding to π → π* transitions of the aromatic ring and the conjugated carbonyl group. researchgate.net The lone pair of electrons on the nitrogen atom of the amide group can also participate in n → π* transitions. pharmatutor.org

The position and intensity of these absorption bands are sensitive to the substitution pattern on both the benzene ring and the amide nitrogen. Substituents can cause a shift in the wavelength of maximum absorption (λmax) to longer wavelengths (bathochromic or red shift) or shorter wavelengths (hypsochromic or blue shift). For instance, theoretical studies on benzamide derivatives have shown that the introduction of substituents can alter the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing the λmax values. sci-hub.se

In the case of this compound, the presence of the benzyl group at the ortho position and the methyl group on the amide nitrogen will influence the electronic environment of the primary benzamide chromophore. The benzyl group, being an aromatic substituent, can lead to more complex spectra compared to a simple alkyl-substituted benzamide. Theoretical calculations, such as those using Time-Dependent Density Functional Theory (TD-DFT), are often employed to predict and interpret the UV-Visible spectra of such complex molecules. sci-hub.sedergipark.org.tr

The electronic transitions in benzamide and its derivatives are well-documented. The primary π → π* transition in benzamide is typically observed in the range of 220-270 nm. researchgate.netscielo.br Another strong absorption band, often referred to as the K-band, arises from the conjugated system and appears at shorter wavelengths. pharmatutor.org The n → π* transition, which is generally of lower intensity, is expected at longer wavelengths, often above 280 nm. pharmatutor.org These transitions are influenced by solvent polarity; for example, n → π* transitions typically undergo a blue shift in polar solvents. youtube.com

Table 1: Typical UV-Visible Absorption Data for Benzamide Systems

| Compound System | Transition Type | Typical λmax (nm) | Reference |

| Benzamide | π → π | ~225 | researchgate.net |

| Benzamide | π → π | ~265-270 | researchgate.netcdnsciencepub.com |

| Substituted Benzamides | n → π | > 280 | pharmatutor.org |

| Aromatic Amides | π → π (K-band) | ~204 | pharmatutor.org |

| N-Substituted Benzamides | π → π* | 205-247 | sci-hub.se |

The data presented in the table is representative of benzamide systems and illustrates the general regions where electronic transitions for compounds like this compound would be expected. The exact λmax values for this compound would require experimental measurement.

Crystallographic Investigations of Benzamide Derivatives

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction (SC-XRD) is a powerful technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. uhu-ciqso.es Although a specific single crystal X-ray diffraction study for 2-benzyl-N-methylbenzamide is not publicly available, analysis of closely related compounds such as N-methylbenzamide and N-benzylbenzamide allows for a detailed prediction of its likely crystallographic parameters.

For instance, N-methylbenzamide has been reported to crystallize in the monoclinic space group P21/c. The crystal structure of 4-hydroxy-N-methylbenzamide was also determined, crystallizing in the monoclinic space group Cc with three independent molecules in the asymmetric unit. researchgate.netresearchgate.net N-benzylbenzamide provides a structural precedent for the benzyl (B1604629) substitution on the amide nitrogen. alfa-chemistry.comnih.gov

Based on these related structures, a hypothetical crystallographic data table for this compound can be proposed. It is anticipated to crystallize in a common space group for organic molecules, such as P21/c or P-1, with cell parameters influenced by the steric bulk of the benzyl and methyl groups.

Table 1: Predicted Crystallographic Data for this compound

| Parameter | Predicted Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 10-15 |

| b (Å) | 5-10 |

| c (Å) | 15-20 |

| β (°) | 90-110 |

Analysis of Polymorphism and Crystallographic Disorder

Polymorphism, the ability of a compound to exist in more than one crystal form, is a common phenomenon in benzamide (B126) derivatives. uhu-ciqso.es Different polymorphs can exhibit distinct physical properties. The historical case of benzamide itself, which was the first molecule for which polymorphism was reported, highlights the complexity that can arise. acs.orgtandfonline.com

For this compound, the presence of flexible groups like the benzyl moiety could lead to different conformations and packing arrangements, making the existence of polymorphs highly probable. Crystallographic disorder, where molecules or parts of molecules occupy multiple positions within the crystal lattice, is also a possibility, particularly for the benzyl group. researchgate.net Studies on other benzamides have shown that even minor substitutions can suppress such disorder. acs.org For example, fluorine substitution in benzamide has been shown to reduce disorder in its crystal structure. acs.org

Elucidation of Intermolecular Interactions and Hydrogen Bonding Networks

The crystal packing of benzamide derivatives is primarily dictated by a network of intermolecular interactions, with hydrogen bonds playing a pivotal role.

In the case of this compound, the secondary amide group provides a hydrogen bond donor (N-H) and an acceptor (C=O). The most prominent hydrogen bond is expected to be the N-H···O interaction, which typically forms chains or dimers of molecules. In the crystal structures of many benzamides, these N-H···O hydrogen bonds are a recurring and dominant motif, linking molecules into extended networks. researchgate.netiucr.org

While this compound itself does not possess hydroxyl groups, in related hydroxy-substituted benzamides, O-H···O and O-H···N hydrogen bonds are crucial in defining the supramolecular architecture. researchgate.netresearchgate.net

Studies on various substituted benzamides have shown that the nature and position of the substituent can alter the dimensionality of the hydrogen-bonded network, leading to the formation of 1D chains, 2D sheets, or 3D frameworks. nih.govmanipal.edu For example, in N-(4-methylbenzyl)benzamide, intermolecular N—H⋯O hydrogen bonds and weak C—H⋯π interactions stabilize the crystal structure.

Computational Prediction of Crystal Structures

In the absence of experimental single-crystal data, computational methods for crystal structure prediction (CSP) have become an invaluable tool. acs.orgnih.gov These methods aim to identify the most stable crystal packing arrangements of a molecule based on its chemical diagram.

CSP studies on benzamide and its derivatives have been successful in predicting known polymorphs and even in revising the structures of historically challenging cases. acs.orgtandfonline.com The methodology typically involves generating a large number of plausible crystal structures and then ranking them based on their calculated lattice energies. nih.govresearchgate.net For a flexible molecule like this compound, the conformational flexibility of the benzyl group would need to be considered in the CSP protocol. nih.gov Density functional theory (DFT) calculations, often combined with dispersion corrections, are commonly employed to accurately model the intermolecular interactions and predict the relative stabilities of different polymorphic forms. acs.org

Computational Chemistry and Theoretical Studies of Benzamide Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a favorable balance between accuracy and computational cost for studying medium-sized organic molecules. DFT calculations are employed to determine the electronic structure of 2-benzyl-N-methylbenzamide, from which a variety of molecular properties can be derived.

The first step in the computational analysis of a molecule is typically the optimization of its molecular geometry to find the lowest energy arrangement of its atoms. For this compound, this process involves exploring the potential energy surface to identify stable conformers. The key degrees of freedom include the rotation around the C(sp²)–C(aryl) bond and the C(amide)–N bond, as well as the orientation of the benzyl (B1604629) substituent.

Studies on the simpler analogue, N-methylbenzamide, have shown that the amide group itself tends to remain planar. However, the phenyl ring is typically rotated out of this plane by about 28° to minimize steric repulsion. acs.org In this compound, the presence of a bulky benzyl group at the ortho position of the benzoyl ring introduces significant steric hindrance. This is expected to force the benzoyl ring into a more twisted conformation relative to the amide plane compared to the unsubstituted N-methylbenzamide. Furthermore, various conformations arising from the rotation of the benzyl group itself would need to be considered to locate the global minimum energy structure.

A theoretical geometry optimization for this compound would yield precise data on bond lengths, bond angles, and dihedral angles that define its three-dimensional structure.

Table 1: Predicted Geometrical Parameters for the Benzamide (B126) Core of this compound (Based on Analogous Systems)

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | C=O | ~1.23 Å |

| C-N (amide) | ~1.36 Å | |

| C(aryl)-C(O) | ~1.50 Å | |

| Bond Angle | O=C-N | ~122° |

| C(aryl)-C(O)-N | ~117° | |

| Dihedral Angle | C(aryl)-C(aryl)-C(O)-N | > 30° (Expected) |

| Note: These values are illustrative and based on calculations for similar benzamide structures. A specific DFT calculation for this compound would be required for precise values. |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

For this compound, the HOMO is expected to be delocalized across the electron-rich π-systems of the two aromatic rings and the lone pair of the nitrogen atom. The LUMO is anticipated to be primarily localized on the benzoyl moiety, particularly on the carbonyl group (C=O) and the associated aromatic ring, which act as the primary electron-accepting sites. A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited and is generally more reactive. mdpi.com

Table 2: Representative Frontier Molecular Orbital Energies for Aromatic Amides

| Compound System | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| Simple Benzamide Derivative | ~ -6.5 to -7.5 | ~ -1.0 to -2.0 | ~ 4.5 to 6.5 |

| Extended π-System Amide | ~ -5.5 to -6.5 | ~ -1.5 to -2.5 | ~ 3.0 to 5.0 |

| Note: These are typical energy ranges. The specific values for this compound would depend on the final optimized geometry and the level of theory used. |

Theoretical vibrational analysis using DFT is a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to atomic displacements, a set of vibrational frequencies and their corresponding normal modes can be obtained. These calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors in the theoretical method.

For this compound, the predicted vibrational spectrum would exhibit characteristic peaks corresponding to its specific functional groups. These include the C=O stretching of the amide, N-H bending, C-N stretching, aromatic C-H stretching, and various vibrations associated with the methylene (B1212753) bridge and the two phenyl rings. Comparing the computed spectrum to an experimental one can help confirm the molecule's structure.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Amide (secondary) | N-H Stretch | 3350 - 3450 |

| Aromatic Rings | C-H Stretch | 3000 - 3100 |

| Methylene (-CH₂-) | C-H Stretch | 2850 - 2960 |

| Amide I | C=O Stretch | 1650 - 1690 |

| Amide II | N-H Bend & C-N Stretch | 1510 - 1570 |

| Aromatic Rings | C=C Stretch | 1400 - 1600 |

| Amide III | C-N Stretch & N-H Bend | 1250 - 1350 |

| Note: These ranges are based on typical values for secondary amides and aromatic compounds. DFT calculations provide specific values for each vibrational mode. |

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to predict the electronic absorption spectra (UV-Visible spectra) of molecules. rjptonline.org This method calculates the energies of electronic transitions from the ground state to various excited states.

The UV-Visible spectrum of this compound is expected to be dominated by electronic transitions within its chromophores: the benzoyl group and the benzyl group. The primary transitions would be of the π → π* type, associated with the promotion of an electron from a bonding π-orbital to an antibonding π-orbital within the aromatic rings. A weaker n → π transition, involving the promotion of a non-bonding electron from the oxygen atom of the carbonyl group to an antibonding π*-orbital, is also expected. The calculated absorption maxima (λ_max) can be compared with experimental data to understand the electronic structure of the molecule.

Table 4: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected Wavelength Region |

| π → π | Phenyl Rings | 200 - 280 nm |

| n → π | Carbonyl Group (C=O) | > 280 nm (Typically weak) |

| Note: The exact position and intensity of absorption bands are influenced by the solvent and the molecule's specific conformation. |

Advanced Quantum Chemical Descriptors for Non-Covalent Interactions

Beyond the standard DFT analysis, more advanced theoretical methods can be used to probe the subtle, yet crucial, non-covalent interactions that can influence a molecule's conformation and properties.

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the topology of the electron density (ρ) to define atomic interactions within a molecule. researchgate.net By locating critical points in the electron density field, QTAIM can identify and characterize chemical bonds and other interactions. orientjchem.org

A key element of QTAIM is the analysis of bond critical points (BCPs), which are points of minimum electron density along a path between two interacting atoms. The values of the electron density (ρ) and its Laplacian (∇²ρ) at a BCP provide quantitative information about the nature of the interaction. scirp.org

Shared interactions (covalent bonds): Characterized by high ρ and a negative Laplacian (∇²ρ < 0), indicating a concentration of electron density.

Closed-shell interactions (ionic bonds, hydrogen bonds, van der Waals forces): Characterized by low ρ and a positive Laplacian (∇²ρ > 0), indicating a depletion of electron density at the BCP.

For this compound, QTAIM analysis would be particularly useful for identifying and quantifying potential weak intramolecular interactions, such as C-H···O hydrogen bonds between the benzyl CH₂ group and the amide oxygen, or π-π stacking interactions between the two phenyl rings. These interactions can play a significant role in stabilizing specific conformations.

Table 5: Typical QTAIM Parameters for Different Interaction Types

| Interaction Type | Electron Density (ρ) (a.u.) | Laplacian (∇²ρ) (a.u.) |

| Covalent Bond (e.g., C-C) | > 0.200 | < 0 |

| Strong Hydrogen Bond | 0.020 - 0.040 | > 0 |

| Weak Hydrogen Bond (e.g., C-H···O) | 0.002 - 0.020 | > 0 |

| Van der Waals Interaction | < 0.010 | > 0 |

| Note: a.u. refers to atomic units. These values provide a general guide for classifying interactions based on QTAIM calculations. |

Reduced Density Gradient (RDG) Analysis

Reduced Density Gradient (RDG) analysis is a powerful computational method used to identify and visualize non-covalent interactions (NCIs) in molecular systems. mdpi.comjussieu.fr It is based on the electron density (ρ) and its first derivative. The RDG is plotted against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix of the electron density, which allows for the differentiation of various interaction types. mdpi.com

In the context of benzamide systems, RDG analysis helps to visualize weak intermolecular and intramolecular interactions, such as hydrogen bonds and van der Waals forces. mdpi.com These interactions are crucial in determining the crystal packing and conformational preferences of benzamide derivatives. nih.gov For instance, RDG scatter plots for benzamide-containing structures typically show distinct spikes:

Strong Attractive Interactions (e.g., Hydrogen Bonds): Appear as spikes at negative values of the x-axis, often colored blue or green.

Weak van der Waals Interactions: Characterized by spikes near zero on the x-axis, typically colored green. mdpi.com

Strong Repulsive Interactions (e.g., Steric Clashes): Appear as spikes at positive values, often colored red. mdpi.com

Studies on related aromatic compounds like 2,6-difluorobenzamide (B103285) have utilized RDG and other theoretical methods to characterize the network of hydrogen bonds present in their crystal structures. mdpi.combohrium.com

| Interaction Type | Typical Appearance in RDG Scatter Plot | Color Code in NCI Plots | Significance in Benzamides |

|---|---|---|---|

| Hydrogen Bonds (e.g., N-H···O) | Spikes at large, negative density values | Blue | Governs crystal packing and dimer formation |

| van der Waals Interactions | Spikes at low-density values (near zero) | Green | Contributes to overall molecular stability and conformation |

| Steric Repulsion | Spikes at large, positive density values | Red | Influences conformational barriers and molecular shape |

Electron Localization Function (ELF)

The Electron Localization Function (ELF) is a quantum chemical tool that provides a measure of the probability of finding an electron pair in a given region of a molecule. wikipedia.org It offers a chemically intuitive way to analyze electron localization, revealing features like atomic shells, covalent bonds, and lone pairs. wikipedia.orgresearchgate.net The ELF value ranges from 0 to 1, where a value close to 1 indicates high electron localization (as in covalent bonds or lone pairs), and a value of 0.5 corresponds to a uniform electron gas, typical of delocalized metallic systems. researchgate.net

For benzamide systems, ELF analysis allows for a detailed mapping of the electronic structure. mdpi.com It can clearly distinguish the core and valence electrons and visualize the covalent bonds within the phenyl rings and the amide group. wikipedia.org The topological analysis of ELF can define basins of attractors, which correspond to chemical entities like cores, bonds, and lone pairs. The population of these basins provides quantitative data on electron distribution. cdnsciencepub.com This method is particularly useful for understanding the nature of bonding in complex aromatic systems and has been applied to characterize interactions in various compounds, including benzamide derivatives. mdpi.combohrium.com

Symmetry-Adapted Perturbation Theory (SAPT) for Interaction Energy Decomposition

Symmetry-Adapted Perturbation Theory (SAPT) is a robust method for directly calculating the interaction energies between molecules. wikipedia.org Unlike supermolecular approaches that obtain the interaction energy by subtraction, SAPT calculates it as a direct perturbation, which naturally avoids basis set superposition error (BSSE). wikipedia.org A key advantage of SAPT is its ability to decompose the total interaction energy into physically meaningful components. researchgate.net

The primary components of SAPT interaction energy are:

Electrostatics (E_elst): The classical Coulombic interaction between the static charge distributions of the molecules.

Exchange (E_exch): A short-range repulsive term arising from the Pauli exclusion principle when electron clouds overlap.

Induction (E_ind): The stabilizing interaction that results from the polarization of one molecule by the static charge distribution of the other.

Dispersion (E_disp): A long-range attractive force originating from correlated fluctuations in the electron clouds of the interacting molecules (van der Waals forces).

| SAPT Energy Component | Physical Origin | Nature of Interaction | Relevance to Benzamide Dimers |

|---|---|---|---|

| Electrostatics | Coulomb interaction of static charge densities | Attractive or Repulsive | Crucial for polar interactions like hydrogen bonds |

| Exchange | Pauli exclusion principle | Repulsive | Dominant at short intermolecular distances |

| Induction | Molecular polarization | Attractive | Important for interactions involving polarizable groups |

| Dispersion | Correlated electron fluctuations | Attractive | Significant for stacking interactions between aromatic rings |

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulation is a computational method for analyzing the physical movements of atoms and molecules over time. wustl.edu By integrating Newton's equations of motion, MD simulations provide a trajectory of the system, offering detailed information on conformational changes, molecular flexibility, and thermodynamic properties. The accuracy of an MD simulation is highly dependent on the force field used, which defines the potential energy of the system based on atomic positions. acs.org

For a molecule like this compound, MD simulations can be used to explore its conformational landscape. Key dihedral angles, such as the rotation around the C(sp²)–C(aryl) bond and the C-N amide bond, can be monitored to understand the molecule's flexibility and preferred conformations in different environments (e.g., in vacuum or in a solvent). acs.org While specific MD studies on this compound are not prominent in the surveyed literature, the methodology has been extensively applied to other complex organic molecules and biomolecules to study dynamic processes. nih.govaps.org Such simulations could reveal the time-dependent behavior of intramolecular interactions and the dynamic equilibrium between different conformers of this compound.

Chiroptical Properties and Stereochemical Studies

Chiroptical properties, such as those measured by electronic circular dichroism (ECD), are exquisitely sensitive to the three-dimensional structure of chiral molecules. acs.org Although this compound is not inherently chiral, chirality can arise in benzamide derivatives through the introduction of stereocenters or through conformational restriction, leading to atropisomerism where rotation around a single bond is hindered. rsc.org The study of chiroptical properties provides a powerful link between molecular conformation and its interaction with polarized light. researchgate.net

Theoretical Circular Dichroism (CD) Calculations

Theoretical calculations of circular dichroism (CD) spectra have become a vital tool in stereochemical analysis. dtic.mil Time-dependent density functional theory (TD-DFT) is one of the most common methods used to predict CD spectra. researchgate.netnih.gov The process typically involves:

Identifying the low-energy conformers of the molecule through a computational conformational search.

Calculating the excitation energies and rotational strengths for each significant conformer.

Averaging the spectra of the conformers based on their Boltzmann population to generate the final theoretical CD spectrum.

This theoretical spectrum can then be compared with an experimental CD spectrum. A good match between the two allows for the unambiguous assignment of the absolute configuration of a chiral molecule. dtic.milresearchgate.net This approach has been successfully applied to a wide range of organic molecules, including peptides and complex natural products. nih.gov For a chiral derivative of this compound, theoretical CD calculations would be essential for establishing its absolute stereochemistry.

Relationship between Conformation and Chiroptical Response

The chiroptical response of a molecule is directly determined by its conformation. researchgate.net Even subtle changes in the spatial arrangement of chromophores can lead to dramatic changes in the observed CD spectrum. For aromatic amides, the relative orientation of the phenyl rings and the amide group are key determinants of the chiroptical properties. nih.gov

Studies on macrocyclic aromatic amides have shown that restricting the rotation of the benzene (B151609) rings can fix the molecule into a stable, chiral conformation, resulting in strong and distinct CD signals. rsc.org Similarly, the helical structures adopted by polymers like poly(p-benzamide)s give rise to characteristic chiroptical responses that depend on the helical sense. acs.orgunipi.it In the case of 2-(benzylsulfinyl)benzamide, which is chiral at the sulfur atom, computational analysis has been used to understand the molecular basis of its exceptional enantioseparation on chiral stationary phases, highlighting how specific conformers interact differently with the chiral selector. researchgate.net For this compound, any conformational locking that results in a stable, non-superimposable mirror image would lead to a measurable chiroptical response, directly linking its 3D structure to its optical activity.

Theoretical Investigation of Non-Linear Optical (NLO) Properties

The field of non-linear optics (NLO) is centered on the interaction of high-intensity light with materials, leading to a range of phenomena with applications in optical switching, data storage, and telecommunications. researchgate.net Organic molecules, particularly those with extensive π-conjugated systems, have emerged as promising candidates for NLO materials due to their large optical nonlinearities, fast response times, and the potential for synthetic modification to fine-tune their properties. researchgate.netresearchgate.net Computational chemistry, primarily through Density Functional Theory (DFT), provides a powerful tool for predicting and understanding the NLO response of molecules before their synthesis, guiding the design of new, efficient materials. worldscientific.combohrium.com

Theoretical investigations into the NLO properties of benzamide derivatives focus on calculating key parameters such as the electric dipole moment (μ), linear polarizability (α), and, most importantly, the first-order hyperpolarizability (β). The magnitude of the first-order hyperpolarizability (β) is a direct measure of the second-order NLO response of a molecule. psu.edu For a molecule to exhibit a significant NLO response, it typically requires a non-centrosymmetric structure and efficient intramolecular charge transfer (ICT). ajrconline.org This is often achieved in "push-pull" systems, where electron-donating and electron-withdrawing groups are connected by a π-conjugated bridge, resulting in an asymmetric distribution of electron density. mdpi.comnih.gov

While specific theoretical studies on the NLO properties of this compound are not extensively documented in public literature, the analysis of related benzamide and chalcone (B49325) derivatives provides a strong framework for understanding its potential. researchgate.networldscientific.comajrconline.org Computational studies on these related systems are commonly performed using DFT with functionals such as B3LYP, CAM-B3LYP, or ωB97X-D, and basis sets like 6-311+G(d,p) or 6-31G(d,p) to optimize the molecular geometry and calculate the electronic and NLO properties. worldscientific.combohrium.commdpi.com

Research on various benzamide derivatives demonstrates that substitutions on the aromatic rings can significantly enhance NLO properties. worldscientific.com For instance, studies on chloro-substituted benzaldehydes and dinitrobenzoic acid complexed with benzamides show that strategic placement of electron-withdrawing or donating groups can lead to substantial increases in the first-order hyperpolarizability. researchgate.networldscientific.commdpi.com The first-order hyperpolarizability of some benzamide derivatives has been found to be in the range of 3.479×10⁻³⁰ to 12.843×10⁻³⁰ esu, indicating significant NLO properties. worldscientific.com These values are often compared against a standard reference, urea, to gauge their potential for practical applications. mdpi.com

The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is another critical parameter derived from computational studies. A smaller HOMO-LUMO gap generally indicates easier electronic transitions and a higher potential for intramolecular charge transfer, which is a key factor for a large NLO response. worldscientific.comresearchgate.net

To illustrate the typical NLO properties calculated for related structures, the following interactive table presents data from computational studies on various benzamide and benzaldehyde (B42025) derivatives.

| Compound | Method/Basis Set | Dipole Moment (μ) (Debye) | Polarizability (α) (esu) | First-Order Hyperpolarizability (β) (esu) |

| o-Cl benzaldehyde | DFT/B3LYP/6-31G'(d,p) | 3.1243 | - | 155.86 x 10⁻³⁰ |

| m-Cl benzaldehyde | DFT/B3LYP/6-31G'(d,p) | 1.8918 | - | 240.86 x 10⁻³⁰ |

| p-Cl benzaldehyde | DFT/B3LYP/6-31G'(d,p) | 2.1276 | - | 820.22 x 10⁻³⁰ |

| DBBZM | DFT/B3LYP/6-311+G(d,p) | 11.213 | 4.399 x 10⁻²³ | 12.843 x 10⁻³⁰ |

| DB1BZM | DFT/B3LYP/6-311+G(d,p) | 8.892 | 3.203 x 10⁻²³ | 3.479 x 10⁻³⁰ |

| N-Cyclohexylacrylamide | DFT/B3LYP/6-311++G(d,p) | 4.75 | 1.77 x 10⁻²³ | 1.05 x 10⁻³⁰ |

Data sourced from studies on benzaldehyde derivatives, dinitrobenzoic acid-benzamide complexes (DBBZM, DB1BZM), and N-cyclohexylacrylamide. worldscientific.commdpi.combibliotekanauki.pl

Based on the analysis of its structural components and findings from related benzamide systems, this compound is a candidate for possessing NLO properties. A detailed theoretical investigation using DFT would be necessary to quantify its hyperpolarizability and fully assess its potential as an NLO material. Such a study would involve geometric optimization, calculation of the dipole moment, polarizability, and first-order hyperpolarizability, and analysis of its frontier molecular orbitals (HOMO-LUMO) to understand the charge transfer characteristics.

Synthetic Utility and Research Applications of Benzamide Scaffolds

2-benzyl-N-methylbenzamide in Synthetic Organic Chemistry

While not as extensively documented as some other benzamide (B126) derivatives, this compound possesses structural features that suggest its utility in several areas of synthetic and analytical chemistry.

The utility of a compound as a chemical building block is determined by its ability to be synthesized efficiently and to participate in further chemical transformations to produce more complex molecules.

Synthesis of this compound:

A known method for the synthesis of this compound involves a denitrogenative cross-electrophile coupling reaction. Specifically, the reaction of a benzotriazinone with a benzyl (B1604629) chloride in the presence of a nickel catalyst and a manganese mediator under liquid-assisted grinding conditions has been reported to produce this compound in good yield. This synthetic route highlights a modern and efficient approach to the formation of the core 2-benzylbenzamide (B7514169) structure.

Table 1: Synthesis and Characterization of this compound

| Parameter | Value |

|---|---|

| Synthetic Method | Ni-catalyzed, Mn-mediated denitrogenative cross-electrophile coupling |

| Reactants | Benzotriazinone, Benzyl chloride |

| Yield | 84% |

| Physical State | White solid |

| Melting Point | 108–110 °C |

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 7.34–7.30 (m, 2H), 7.25–7.14 (m, 7H), 5.65 (s, 1H), 4.15 (s, 2H), 2.81 (d, J = 4.8 Hz, 3H) |

| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | 170.8, 140.9, 138.9, 136.9, 130.9, 129.9, 129.0, 128.5, 127.2, 126.4, 126.2, 39.0, 26.6 |

Potential as a Precursor:

The 2-benzyl group in this compound introduces a reactive benzylic position. The carbon atom of the methylene (B1212753) bridge is susceptible to functionalization through various organic reactions, such as oxidation or substitution. This allows for the introduction of new functional groups, potentially leading to the synthesis of a diverse range of derivatives. For instance, oxidation of the benzylic position could yield a ketone, which could then serve as a handle for further chemical elaborations.

The presence of the N-methyl group on the amide nitrogen prevents ortho-lithiation, a common reaction for N-unsubstituted or N-aryl benzamides. However, the aromatic rings of the benzoyl and benzyl moieties can undergo electrophilic substitution reactions, with the substitution pattern being directed by the existing groups. The steric bulk of the 2-benzyl group would likely influence the regioselectivity of such reactions on the benzoyl ring.

In analytical chemistry, reference standards are crucial for the validation of analytical methods, including the identification and quantification of substances. Benzamide derivatives are a common structural motif in pharmaceuticals and other industrially important compounds.

While there is no specific documentation on the use of this compound as a reference standard, its well-defined structure and characteristic spectroscopic data (NMR) suggest its potential for such applications. For instance, in the development of chromatographic methods like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) for the analysis of mixtures containing related benzamide structures, this compound could serve as a standard for method development and validation. Its unique retention time and mass spectrometric fragmentation pattern would allow for its unambiguous identification.

Table 2: Potential Analytical Applications of this compound as a Reference Standard

| Analytical Technique | Potential Application |

|---|---|

| High-Performance Liquid Chromatography (HPLC) | Method development for the separation of benzamide isomers; quantification in complex matrices. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification based on specific retention time and fragmentation pattern. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and purity assessment of synthesized analogues. |

Rational Design and Engineering of Benzamide-Based Molecular Architectures

The benzamide backbone is a privileged scaffold in the design of complex molecular architectures with controlled folding and assembly properties. The predictable geometry of the amide bond and the aromatic ring allows for the construction of well-defined three-dimensional structures.

Foldamers are synthetic oligomers that adopt well-defined secondary structures, mimicking biological macromolecules like proteins. Aromatic oligoamides, including those based on the benzamide unit, are a prominent class of foldamers. The folding of these molecules is driven by a combination of non-covalent interactions, including hydrogen bonding, π-π stacking, and solvophobic effects.

Poly(benzamide)s are a class of aromatic polyamides known for their thermal stability and mechanical strength. Certain substituted poly(benzamide)s have been shown to adopt helical conformations in solution and in the solid state. The helicity is often induced by the presence of chiral side chains on the benzoyl ring or the amide nitrogen.

While this compound is achiral, its incorporation into a poly(benzamide) chain would significantly impact the polymer's conformation. The steric hindrance caused by the 2-benzyl group would likely disrupt the regular packing of the polymer chains that is characteristic of unsubstituted poly(benzamide)s. This could lead to more amorphous materials with potentially different solubility and processing properties. If a chiral center were to be introduced into the benzyl group, it could potentially induce a helical conformation in the polymer backbone, with the handedness of the helix being controlled by the stereochemistry of the chiral center.

Mechanistic Studies of Benzamide Reactions

The amide bond is one of the most stable functional groups in organic chemistry, and its reactions often require harsh conditions or catalytic activation. The hydrolysis of benzamides is a well-studied reaction that can proceed through different mechanisms depending on the reaction conditions and the substitution pattern of the benzamide.

Under acidic conditions, the hydrolysis of N-methylbenzamides typically proceeds via an AAc2 mechanism. This involves the protonation of the carbonyl oxygen, followed by the nucleophilic attack of a water molecule on the carbonyl carbon to form a tetrahedral intermediate. The rate-limiting step is usually the breakdown of this intermediate.

Under basic conditions, the hydrolysis of N-methylbenzamides involves the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. This also proceeds through a tetrahedral intermediate, and the rate-limiting step can be either the formation or the breakdown of this intermediate, depending on the specific substrate and reaction conditions.

For this compound, the electronic effect of the 2-benzyl group is expected to be weakly electron-donating or neutral through inductive effects, which would have a minor impact on the reactivity of the carbonyl group. However, the steric hindrance provided by the bulky benzyl group at the ortho position could significantly influence the rate of hydrolysis. The approach of the nucleophile (water or hydroxide) to the carbonyl carbon would be sterically hindered, likely leading to a slower rate of hydrolysis compared to less substituted benzamides.

Table 3: Predicted Influence of Substituents on the Hydrolysis of this compound

| Substituent | Position | Electronic Effect | Steric Effect | Predicted Impact on Hydrolysis Rate |

|---|---|---|---|---|

| Benzyl | 2 (ortho) | Weakly donating/neutral | Significant hindrance | Decrease |

Reaction Pathway Elucidation and Transition State Analysis

The synthesis of N-substituted benzamides, such as this compound, involves the formation of a stable amide bond, a cornerstone reaction in organic chemistry. Understanding the intricate details of the reaction pathways and the associated transition states is crucial for optimizing reaction conditions and predicting product outcomes. This analysis primarily relies on a combination of experimental kinetics and computational chemistry, particularly Density Functional Theory (DFT), to map the potential energy surface of the reaction.

Nucleophilic Acyl Substitution Pathway

The most fundamental route to the benzamide core is through nucleophilic acyl substitution. For a compound like this compound, this would typically involve the reaction of a 2-benzylbenzoyl derivative (like 2-benzylbenzoyl chloride) with methylamine. The mechanism is generally accepted to proceed through a tetrahedral intermediate. libretexts.org

The reaction initiates with the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the acyl chloride. pearson.com This leads to the formation of a transient, high-energy tetrahedral intermediate. The stability and subsequent collapse of this intermediate are critical to the reaction's progress. The intermediate then eliminates the leaving group (e.g., a chloride ion), and a final deprotonation step, often facilitated by a second molecule of the amine or another base, yields the stable amide product. While this general pathway is well-established, computational studies provide deeper insights. DFT calculations can model the geometries of the reactants, the tetrahedral intermediate, and the transition states connecting them. nih.gov These studies help quantify the activation energy barriers for both the formation and the collapse of the intermediate, confirming that the initial nucleophilic attack is typically the rate-limiting step. libretexts.org For substituted benzoyl chlorides, research has shown that the reaction can proceed through two simultaneous channels: a classic addition-elimination pathway favored by electron-withdrawing groups, and a looser SN2-like process favored by electron-donating groups. rsc.org

Catalyst-Mediated N-Alkylation Pathways

The introduction of the N-benzyl group onto the N-methylbenzamide scaffold often utilizes N-alkylation reactions. Modern synthetic methods frequently employ transition-metal catalysts to facilitate this transformation using alcohols as alkylating agents, a process known as the "borrowing hydrogen" mechanism. researchgate.netnih.gov

Computational and experimental studies on cobalt-nanoparticle catalyzed N-alkylation of benzamide with benzyl alcohol have elucidated a plausible multi-step pathway: nih.gov

Dehydrogenation: The reaction begins with a base-promoted dehydrogenation of benzyl alcohol on the surface of the cobalt catalyst. This step generates benzaldehyde (B42025) and cobalt-hydride species.

Condensation: Subsequently, the primary amide (benzamide) undergoes a nucleophilic addition to the newly formed benzaldehyde, creating an N-benzoylimine intermediate. This condensation is often the rate-determining step due to the relatively low nucleophilicity of the amide. nih.gov

Hydrogenation: Finally, the cobalt-hydride species, formed in the initial step, reduces the N-benzoylimine intermediate to yield the final N-alkylated amide product, N-benzylbenzamide, regenerating the active catalyst.

This borrowing hydrogen strategy is highly atom-economical, with water being the only byproduct. researchgate.netnih.gov Mechanistic investigations using manganese-based pincer catalysts have provided further evidence for this pathway, showing that the alcohol dehydrogenation is reversible and that N-sulfonylimines are plausible reaction intermediates in the analogous N-alkylation of sulfonamides. acs.org

Computational Analysis of Reactivity

DFT provides a powerful framework for dissecting the electronic factors that govern these reaction pathways. mdpi.com For instance, in the N-alkylation of a benzoyl-substituted tetrazole with benzyl bromide, theoretical calculations were used to analyze the reactivity of different tautomers of the starting material. By calculating global reactivity descriptors such as nucleophilicity (N) and electrophilicity (ω), researchers can predict which tautomeric form will react preferentially. mdpi.com

Table 1: Calculated reactivity indices for species in an N-alkylation reaction. A higher nucleophilicity value for the 2H-tautomer anion (5.13 eV) compared to the 1H-form (4.93 eV) suggests it is the more reactive nucleophile in the reaction with benzyl bromide. Data sourced from computational studies on a related benzoyl derivative. mdpi.com

Q & A

Q. How can computational modeling optimize the synthetic yield of this compound?

- Methodological Answer : Apply DFT calculations (e.g., Gaussian 16) to model transition states in amide bond formation. Optimize reaction parameters (temperature, solvent polarity) using COSMO-RS simulations. Validate with DoE (Design of Experiments) to identify critical factors (e.g., amine:acyl chloride ratio) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.